molecular formula C16H20N2O3 B13054213 N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

Cat. No.: B13054213
M. Wt: 288.34 g/mol
InChI Key: ZEUBGTOYFVMHLA-UHFFFAOYSA-N
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Description

N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide is a spirocyclic compound featuring a naphthalene core fused to a piperidine ring via a spiro junction. The structure includes a carboxamide group at position 6 and an N-hydroxy substituent on the piperidine ring. Spirocyclic architectures are prized in drug discovery for their conformational rigidity, which enhances target selectivity and metabolic stability .

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-hydroxy-1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide

InChI

InChI=1S/C16H20N2O3/c1-18-8-2-6-16(15(18)20)7-5-11-9-12(14(19)17-21)3-4-13(11)10-16/h3-4,9,21H,2,5-8,10H2,1H3,(H,17,19)

InChI Key

ZEUBGTOYFVMHLA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)NO

Origin of Product

United States

Preparation Methods

Spirocyclic Core Construction

The spirocyclic framework is typically synthesized by cyclization reactions involving precursors bearing appropriate functional groups that allow ring closure between the naphthalene and piperidine moieties. Common approaches include:

  • Intramolecular nucleophilic substitution or condensation reactions.
  • Use of protected amine or ketone intermediates to direct regioselective ring formation.

Optimization of reaction parameters such as solvent polarity, temperature, and use of catalysts (acidic or basic) is crucial to favor the formation of the desired spiro compound over side products.

Introduction of the 2'-Oxo Group

The oxo functionality on the piperidine ring is often introduced by selective oxidation of the corresponding secondary amine or by using pre-oxidized starting materials. Reagents such as:

  • Mild oxidants (e.g., Dess–Martin periodinane, PCC).
  • Controlled air or oxygen oxidation under catalytic conditions.

These methods ensure the ketone is installed without over-oxidation or degradation of the sensitive spirocyclic system.

Carboxamide Functionalization and Hydroxylamine Coupling

The carboxamide group at the 6-position is introduced by:

  • Carboxylation followed by amide formation using ammonia or amine sources.
  • Alternatively, direct amidation of carboxylic acid derivatives.

The conversion to the N-hydroxycarboxamide (hydroxamic acid) is achieved by reaction with hydroxylamine or its derivatives. Key methods for hydroxamic acid synthesis applicable here include:

  • Treatment of ester or activated carboxylic acid derivatives with hydroxylamine hydrochloride in the presence of bases such as sodium methoxide or potassium hydroxide in methanol or other polar solvents.
  • Use of protected hydroxylamine derivatives (e.g., O-(tetrahydro-2H-pyran-2-yl) hydroxylamine) to avoid side reactions, followed by deprotection under acidic conditions.
  • Solid-phase synthesis techniques employing resin-bound hydroxylamine reagents for enhanced selectivity and ease of purification.

These methodologies are adapted to the delicate nature of the spiro compound to maximize yield and minimize decomposition.

Representative Reaction Conditions

Step Reagents/Conditions Notes
Spirocyclic ring formation Intramolecular cyclization; acidic/basic catalysis Temperature: 25–80°C; solvent: dichloromethane or DMF
Oxo group introduction Oxidants like Dess–Martin periodinane or PCC Mild conditions to prevent over-oxidation
Carboxamide formation Amidation with ammonia or amines; coupling agents like EDC/HOBt Room temperature to mild heating
Hydroxamic acid synthesis Hydroxylamine hydrochloride + base (NaOMe, KOH) in MeOH Reaction time: several hours; possible use of protecting groups

Research Findings and Optimization

  • Hydroxamic acid formation is often the yield-limiting step due to sensitivity of the spiro compound to basic and nucleophilic conditions.
  • Use of O-protected hydroxylamine derivatives improves selectivity and yield by preventing side reactions during coupling and deprotection steps.
  • Continuous flow reactors have been reported to enhance reaction rates and purity in hydroxamic acid synthesis, which could be applied to this compound for scale-up.
  • Enzymatic amidase-catalyzed transformations offer a green alternative for hydroxamic acid formation, potentially applicable to this compound in future studies.

Summary Table of Preparation Methods

Preparation Stage Methodology Advantages Challenges
Spirocyclic core formation Intramolecular cyclization High regioselectivity Requires precise control of conditions
Oxo group installation Selective oxidation (Dess–Martin, PCC) Mild, preserves sensitive groups Over-oxidation risk
Carboxamide introduction Amidation via activated acids or esters Straightforward Possible side reactions
Hydroxamic acid synthesis Hydroxylamine treatment with bases or protected hydroxylamines Improved yields with protecting groups Sensitivity to reaction conditions

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₂₀N₂O₃
  • Molecular Weight : 288.34 g/mol
  • CAS Number : 2028327-61-7

Anticancer Activity

Recent studies have indicated that compounds with similar spiro structures exhibit significant anticancer properties. For instance, spiro compounds have been shown to inhibit various cancer cell lines, including hepatoma and melanoma cells. The mechanism often involves the induction of apoptosis through pathways such as the activation of caspases and modulation of protein expression related to cell cycle regulation .

Neuroprotective Effects

Research into spiro compounds suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may influence neurotransmitter levels and protect neuronal cells from oxidative stress, thereby offering a therapeutic avenue for conditions such as Alzheimer's disease .

Polymer Chemistry

The unique structural features of N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide allow it to be utilized in the development of novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Corrosion Inhibition

Due to its nitrogen-containing structure, this compound shows promise as a corrosion inhibitor in various industrial applications. The ability to form protective films on metal surfaces can significantly reduce corrosion rates, thus extending the lifespan of metal components .

Case Study 1: Anticancer Activity

A study demonstrated that a related spiro compound exhibited an IC₅₀ value of 2.57 µM against HepG2 liver cancer cells, indicating potent activity compared to standard treatments like sorafenib. The study highlighted the compound's ability to induce apoptosis through upregulation of pro-apoptotic proteins .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, a spiro compound similar to this compound was shown to significantly reduce cell death and improve cell viability by modulating antioxidant enzyme levels .

Mechanism of Action

The mechanism of action of N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Key Substituents/Features Biological Activity/Applications Reference ID
3,4-Dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one Spiro[naphthalene-piperidine] Ketone at position 1; No N-hydroxy group Potassium-competitive acid blockers
3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid Spiro[indoline-pyrazolopyridine] Carboxylic acid at position 6′; Pyrazole ring Not specified (structural study)
6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides Spiro[indole-pyridine] Cyano and amino groups at positions 5′ and 6′ Antifungal/antibacterial agents
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide Piperidine-benzodiazolone Bromobenzodiazolone; Methoxypyridine substituent Inhibitors of 8-oxo-Guanine glycosylase
2-Methyl-2-propanyl 6-methyl-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate Spiro[benzoxazine-piperidine] Benzoxazine ring; Carbamate group Not specified (structural study)
Potassium-Competitive Acid Blockers ()

The spiro[naphthalene-piperidine] analog lacking the N-hydroxy group (Table 1, Row 1) exhibits potent inhibition of gastric H+/K+-ATPase, with IC50 values in the nanomolar range. The ketone at position 1 enhances binding to the proton pump, while the absence of the N-hydroxy group improves metabolic stability compared to the target compound .

Toxicity and Metabolic Considerations

  • A related spiro compound () exhibits acute toxicity (oral LD50 < 300 mg/kg) and organ damage, likely due to reactive intermediates formed during metabolism. The N-hydroxy group in the target compound could exacerbate toxicity by generating free radicals .

Molecular Docking and Selectivity

  • Spiro[indole-pyridine] carboxamides () were docked into fungal CYP51, with binding affinities correlating with substituent electronegativity. The target compound’s naphthalene ring may provide stronger π-π interactions but reduced hydrogen-bonding capacity compared to indole .

Biological Activity

N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide (commonly referred to as (S)-N-Hydroxy compound) is a complex organic molecule characterized by a unique spirocyclic structure that integrates a naphthalene moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets.

Structural Characteristics

The molecular formula of (S)-N-Hydroxy compound is C16H20N2O3C_{16}H_{20}N_{2}O_{3} with a molecular weight of approximately 288.34 g/mol. Its structure features:

  • A spirocyclic framework which enhances its binding affinity to biological targets.
  • Hydroxylamine and carboxamide functional groups that are critical for its biological reactivity and pharmacological potential.

The biological activity of (S)-N-Hydroxy compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to either inhibition or activation of biochemical pathways, which are crucial in various therapeutic contexts.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
  • Receptor Modulation : It may also act as a modulator of receptor activity, influencing signal transduction pathways associated with disease processes such as cancer and neurological disorders.

Biological Activity Studies

Research into the biological activity of (S)-N-Hydroxy compound has revealed promising results across several studies:

In Vitro Studies

  • Cell Viability Assays : Studies have shown that (S)-N-Hydroxy compound exhibits significant inhibitory effects on various cancer cell lines, indicating potential anticancer properties .
  • Mechanistic Insights : The compound's interactions with the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme suggest a mechanism that may lead to increased oxidative stress in cancer cells, promoting apoptosis .

Case Studies

  • Anticancer Activity : A study involving the NCI-60 cancer cell line panel demonstrated that compounds structurally similar to (S)-N-Hydroxy exhibited variable growth inhibitory activities, suggesting that modifications to the spirocyclic structure could enhance potency against specific cancer types .
  • Neuroprotective Effects : Preliminary findings indicate that the compound may possess neuroactive properties, potentially beneficial in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-N-Hydroxy compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-MethylpiperidinePiperidine ringNeuroactive properties
N-HydroxysuccinimideCyclic amideCommonly used in peptide synthesis
Spiro[isobenzofuran]Spirocyclic structurePotential anticancer activity

This table highlights how the unique combination of hydroxylamine and carboxamide functionalities in (S)-N-Hydroxy distinguishes it from other compounds, potentially conferring distinct pharmacological properties not observed in related structures.

Q & A

Basic: What are the recommended methodologies for synthesizing this spiro compound, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as cyclocondensation or spiroannulation. For example, spiro compounds are often synthesized via catalytic ring-closing reactions using palladium or ruthenium catalysts under inert atmospheres . Key steps include:

  • Intermediate purification : Use flash chromatography with silica gel (eluent: ethyl acetate/hexane gradient).
  • Final purification : High-performance liquid chromatography (HPLC) with a C18 column, as described for structurally related carboxamides in impurity analysis protocols .
  • Purity optimization : Monitor reaction kinetics using in-situ FTIR or NMR to identify side products and adjust stoichiometry .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the spiro junction and carboxamide functionality. Compare chemical shifts with analogous spiro[indole-piperidine] systems .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI-HRMS) to verify molecular weight (e.g., expected [M+H]+ ion).
  • X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in methanol/water mixtures .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Hazard identification : While GHS classification data for this specific compound is unavailable, structurally similar spiro compounds (e.g., 6-chloro-spiro[indole-piperidine]) are not classified as hazardous but require standard lab precautions (gloves, fume hoods) .
  • Waste disposal : Incinerate at high temperatures (>1000°C) to avoid potential aromatic byproducts .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the carboxamide or hydroxy groups .
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental IC50 values from enzyme inhibition assays .
  • COMSOL Multiphysics : Simulate reaction pathways under varying temperatures/pressures to optimize synthetic yields .

Advanced: How should researchers address contradictions in reported synthetic yields?

Methodological Answer:

  • Variable analysis : Use factorial design to isolate critical factors (e.g., solvent polarity, catalyst loading). For example, a 23^3 factorial design can test temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst type .
  • Replication studies : Reproduce literature protocols with strict control of atmospheric moisture (e.g., Schlenk line techniques), as trace water may hydrolyze the carboxamide .

Advanced: What strategies optimize large-scale production while maintaining stereochemical integrity?

Methodological Answer:

  • Process control : Implement continuous-flow reactors with real-time HPLC monitoring to minimize epimerization at the spiro center .
  • Membrane separation : Use nanofiltration membranes (MWCO 500 Da) to separate diastereomers post-synthesis .
  • Scale-up considerations : Maintain inert conditions (argon atmosphere) and avoid prolonged heating above 80°C to prevent decomposition .

Advanced: How can researchers validate the compound’s proposed mechanism of action in biological systems?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Measure binding affinity to target receptors .
  • Metabolic stability assays : Incubate with liver microsomes (human or rodent) and analyze via LC-MS/MS to assess CYP450-mediated oxidation at the piperidine ring .
  • CRISPR-Cas9 knockout models : Validate target specificity using cell lines lacking the putative receptor .

Theoretical Framework: How does the compound’s spiro architecture influence its physicochemical properties?

Methodological Answer:

  • Conformational analysis : The spiro system restricts rotational freedom, enhancing metabolic stability compared to linear analogs. Use molecular dynamics simulations (MD) to compare flexibility .
  • Solubility prediction : Apply the Hansen solubility parameters (HSPs) to identify compatible solvents (e.g., DMSO for in vitro assays) .

Interdisciplinary: What hybrid methodologies integrate chemical engineering and AI for process optimization?

Methodological Answer:

  • AI-driven reaction optimization : Train neural networks on historical yield data to recommend ideal conditions (e.g., Bayesian optimization for catalyst selection) .
  • Smart laboratories : Automate synthesis using robotic platforms with feedback loops for real-time adjustment of reaction parameters .

Data Reporting: How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer:

  • Detailed metadata : Report exact grades of solvents, catalyst lot numbers, and humidity levels during reactions .
  • Open-source repositories : Deposit raw NMR spectra, crystallographic data, and HPLC chromatograms in platforms like Zenodo or ChemRxiv .

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